Enantiomeric Purity vs. (2R,3R) Enantiomer
The (2S,3S) compound is distinguished from its (2R,3R) enantiomer (CAS 76549-04-7) [1] by its absolute configuration and optical rotation. The (2S,3S) compound is commercially supplied with certified enantiomeric purity specifications (≥99% chemical purity by vendor specification, e.g., TargetMol Batch Purity: 99.89% ), whereas the (2R,3R) enantiomer is available under a distinct CAS registry [1]. This configuration difference is not interchangeable in asymmetric synthesis, where the stereochemical outcome is dictated by the handedness of the building block.
| Evidence Dimension | Enantiomeric purity specification |
|---|---|
| Target Compound Data | Chemical purity ≥99% (e.g., TargetMol Batch: 99.89% ) |
| Comparator Or Baseline | (2R,3R)-3-Hydroxy-2-methyl-3-phenylpropanoic acid (CAS 76549-04-7) [1] |
| Quantified Difference | Not directly comparable (different enantiomer) |
| Conditions | Commercial vendor specification; asymmetric synthesis applications |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for stereoselective reactions; using the opposite enantiomer yields the antipodal product.
- [1] J-GLOBAL. (αR,βR)-α-Methyl-β-hydroxybenzenepropanoic acid. J-GLOBAL ID: 200907043302706906. Accessed April 23, 2026. View Source
